BMS-986235

FPR2 FPR1 receptor selectivity

Procure BMS-986235 (LAR-1219) for studies demanding sustained FPR2 agonism without tachyphylaxis. Its unique receptor recycling profile preserves functional response, unlike comparators (e.g., ACT-389949). With >6,800-fold selectivity over human FPR1, it avoids confounding pro-inflammatory signals. Oral bioavailability supports convenient chronic dosing in rodent heart failure and arthritis models. A distinct G protein bias profile makes it the essential tool for dissecting FPR2 signaling pathways.

Molecular Formula C18H17F2N3O3
Molecular Weight 361.3488
Cat. No. B1192409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986235
SynonymsBMS-986235;  BMS 986235;  BMS986235;  LAR-1219;  LAR 1219;  LAR1219; 
Molecular FormulaC18H17F2N3O3
Molecular Weight361.3488
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)F)C2CNC(=O)C2NC(=O)NC3=CC=CC=C3)F
InChIInChI=1S/C18H17F2N3O3/c1-26-11-7-13(19)15(14(20)8-11)12-9-21-17(24)16(12)23-18(25)22-10-5-3-2-4-6-10/h2-8,12,16H,9H2,1H3,(H,21,24)(H2,22,23,25)/t12-,16-/m0/s1
InChIKeyFJZNNKJZHQFMCK-LRDDRELGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-986235 (LAR-1219) for Scientific Procurement: A Selective, Orally Active FPR2 Agonist Candidate


BMS-986235 (also known as LAR-1219) is a synthetic small-molecule agonist of the formyl peptide receptor 2 (FPR2), a G protein-coupled receptor (GPCR) implicated in inflammation resolution [1]. The compound was jointly discovered by Kyorin Pharmaceutical and Bristol-Myers Squibb and has progressed through Phase I clinical evaluation [2]. BMS-986235 is characterized by its high potency at human FPR2 (EC50 = 0.41 nM) and mouse FPR2 (EC50 = 3.4 nM), coupled with substantial selectivity over the closely related FPR1 receptor . Its oral bioavailability and demonstrated efficacy in preclinical models of heart failure and inflammatory arthritis position it as a key tool compound for investigating FPR2-mediated pro-resolution pathways [3].

Why FPR2 Agonists Like BMS-986235 Cannot Be Generically Substituted


Compounds targeting FPR2 exhibit profound functional divergence despite sharing a nominal receptor target. Differences in ligand-specific signaling bias, receptor trafficking, and desensitization kinetics dictate distinct downstream biological outcomes [1]. For instance, two clinically evaluated FPR2 agonists, BMS-986235 and ACT-389949, differ markedly in their capacity to recycle the receptor to the plasma membrane, their in vivo desensitization profiles, and their long-term therapeutic efficacy in cardiac injury models [2]. Therefore, procurement decisions based solely on FPR2 agonist classification or simplistic in vitro potency metrics risk selecting compounds with entirely divergent in vivo pharmacology. The following evidence details the specific, quantifiable parameters where BMS-986235 diverges from its closest analogs.

Quantitative Differentiation Guide: BMS-986235 vs. Key FPR2 Agonist Comparators


FPR2 Selectivity Over FPR1: BMS-986235 vs. Compound 43

BMS-986235 demonstrates profound FPR2 selectivity, in stark contrast to the dual FPR1/FPR2 agonist profile of comparator Compound 43. BMS-986235's selectivity window (>6,800-fold over human FPR1) ensures pathway-specific modulation, whereas Compound 43's dual agonism has been shown to drive divergent, and in some cases pathological, inflammatory outcomes in vivo [1].

FPR2 FPR1 receptor selectivity GPCR inflammatory resolution

Long-Term In Vivo Cardioprotection: BMS-986235 vs. ACT-389949 in Rat MI Model

In a direct comparative study of long-term (35-day) oral dosing in a rat model of myocardial infarction, only BMS-986235 preserved infarct wall thickness and significantly increased left ventricular ejection fraction (LVEF). In contrast, ACT-389949 failed to sustain these cardioprotective benefits despite both compounds exhibiting acute pro-resolution effects [1].

myocardial infarction heart failure cardioprotection ejection fraction in vivo efficacy

Receptor Desensitization and Recycling: BMS-986235 vs. ACT-389949

The differential in vivo efficacy between BMS-986235 and ACT-389949 is mechanistically underpinned by distinct receptor trafficking fates. Following agonist-promoted FPR2 internalization, effective recycling of the receptor back to the plasma membrane was observed exclusively with BMS-986235. ACT-389949 promoted persistent internalization, leading to functional desensitization and loss of cAMP inhibition potency upon re-stimulation [1].

GPCR receptor trafficking desensitization tachyphylaxis pharmacodynamics

Ligand-Specific Signaling Bias: BMS-986235 vs. ACT-389949 and WKYMVm

Comprehensive bias analysis revealed that BMS-986235 and ACT-389949 engage FPR2 with fundamentally different signaling profiles. BMS-986235 displays a 5- to 50-fold bias away from β-arrestin recruitment and receptor trafficking pathways, while being 35- to 60-fold biased towards G protein-mediated pathways (cAMP inhibition, pERK1/2). ACT-389949 and the reference peptide WKYMVm share a nearly identical bias profile that is distinct from BMS-986235 [1].

biased agonism signal transduction β-arrestin cAMP GPCR

FPR1-Mediated Inflammatory Confound: BMS-986235 vs. Compound 43 in In Vivo Arthritis Model

In a mouse model of hyper-homocysteinemic inflammatory arthritis, the selective FPR2 agonist BMS-986235 prevented diastolic dysfunction and restored lung compliance. In stark contrast, the dual FPR1/FPR2 agonist Compound 43 failed to prevent the reduction in lung compliance and instead promoted the accumulation of inflammatory monocytes and pro-fibrotic macrophages in the lung parenchyma [1].

inflammatory arthritis FPR1 FPR2 lung compliance fibrosis

In Vivo Desensitization: BMS-986235 Maintains Granulocyte Response vs. ACT-389949

Functional desensitization in vivo was assessed by monitoring circulating granulocytes. In mice, the decrease in granulocytes was greatly diminished following repeated dosing with ACT-389949, indicating rapid development of tolerance. In contrast, the response to BMS-986235 was maintained, demonstrating a lack of functional tachyphylaxis [1].

desensitization granulocytes pharmacodynamics in vivo immune modulation

Prioritized Application Scenarios for BMS-986235 in Research and Development


Chronic In Vivo Models of Post-Myocardial Infarction Remodeling and Heart Failure

BMS-986235 is the preferred FPR2 agonist for studies requiring sustained, long-term pharmacological intervention. Its unique receptor recycling profile prevents functional desensitization and tachyphylaxis observed with comparators like ACT-389949. In a direct head-to-head 35-day study in a rat MI model, only BMS-986235 preserved infarct wall thickness and increased left ventricular ejection fraction [1]. This makes it uniquely suited for chronic dosing regimens aimed at investigating the role of sustained FPR2 agonism in preventing the progression to heart failure.

Investigations of FPR2-Mediated Resolution of Inflammation Where FPR1 Activation is Contraindicated

For research focused specifically on the resolution-promoting functions of FPR2, BMS-986235 is the essential tool. Its profound selectivity (>6,800-fold over human FPR1) avoids the confounding effects of FPR1 agonism, which can drive pro-inflammatory and pro-fibrotic macrophage recruitment [1]. This is critically important in complex disease models, such as inflammatory arthritis, where a dual FPR1/FPR2 agonist (Compound 43) was shown to worsen lung pathology in direct comparison to the beneficial effects of BMS-986235 [2].

Pharmacological Studies of Biased GPCR Signaling at FPR2

BMS-986235 serves as a critical tool compound for interrogating ligand-specific signaling bias at FPR2. Its unique bias profile (5- to 50-fold away from β-arrestin/trafficking and 35- to 60-fold towards G protein pathways) is distinct from the profile shared by other agonists like ACT-389949 and WKYMVm [1]. Researchers seeking to dissect the differential contributions of G protein versus β-arrestin pathways to FPR2-mediated biology will find BMS-986235 indispensable for comparative signaling studies.

Oral Dosing Regimens in Preclinical Rodent Models

BMS-986235 is characterized by oral bioavailability, a key differentiator from many peptide-based FPR2 agonists that require parenteral administration [1]. For studies requiring convenient, non-invasive, and clinically relevant oral dosing in rodents, BMS-986235 is the optimal choice. Its pharmacokinetic properties support its use in long-term efficacy studies, such as the 35-day cardioprotection trial in rats, where oral administration was used to demonstrate sustained functional benefit [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986235

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.